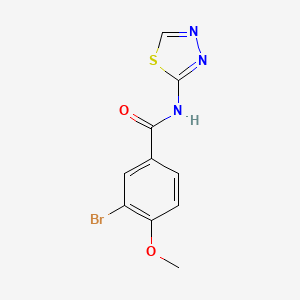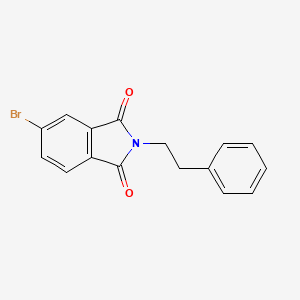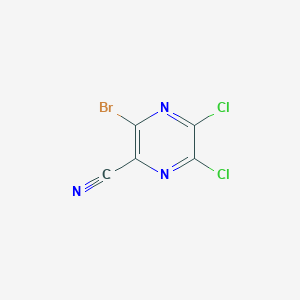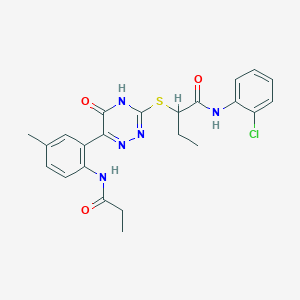![molecular formula C15H19N3O2S2 B14910703 N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine is a complex organic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine typically involves multi-step organic reactions. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays, particularly in cancer research.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of cancer cell growth and the induction of cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
What sets N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine apart from similar compounds is its unique methionine moiety, which may contribute to its specific biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H19N3O2S2 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18)/t10-/m0/s1 |
Clave InChI |
SCVGTVXPYUKBDJ-JTQLQIEISA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
SMILES canónico |
CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)

![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)


![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)






